4-Methoxy-2-methylphenylacetyl chloride
Description
Contextualization within Acyl Halide Chemistry
Acyl chlorides, characterized by the -COCl functional group, are highly reactive derivatives of carboxylic acids. chemguide.co.ukwikipedia.org This heightened reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com This inherent reactivity makes acyl chlorides powerful reagents for acylation reactions, where an acyl group (R-CO-) is transferred to another molecule. numberanalytics.com
The reactions of acyl chlorides are often vigorous and can include hydrolysis in the presence of water to form the corresponding carboxylic acid, alcoholysis to produce esters, and aminolysis to yield amides. chemguide.co.uksavemyexams.comchemistrysteps.com Due to their reactivity, especially with moisture, they must be handled in anhydrous (dry) conditions. libretexts.orgresearchgate.net The conversion of a carboxylic acid to an acyl chloride is a common strategy in multi-step syntheses to "activate" the carboxyl group for subsequent transformations that would be less efficient with the less reactive parent acid. savemyexams.com
Significance as a Versatile Synthetic Intermediate
While direct applications of 4-Methoxy-2-methylphenylacetyl chloride are not widely documented, its precursor, 4-Methoxy-2-methylphenylacetic acid, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Specifically, it has been used in the development of anti-inflammatory and analgesic agents. The acyl chloride, being a more reactive form of this acid, would be instrumental in efficiently incorporating the 4-methoxy-2-methylphenylacetyl moiety into a target molecule.
The conversion to the acyl chloride facilitates reactions such as esterification and amidation, which are fundamental in drug discovery and development. chemguide.co.uk For instance, the formation of amides via the reaction of an acyl chloride with an amine is a robust and widely used method in the synthesis of a vast array of biologically active compounds. hud.ac.uk Furthermore, acyl chlorides can participate in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with aromatic compounds, leading to the synthesis of various ketones which are themselves important synthetic intermediates. chemguide.co.uknumberanalytics.comsigmaaldrich.comorganic-chemistry.org
Historical Development and Evolution of Synthetic Methodologies for Related Compounds
The synthetic methodologies for phenylacetic acids and their derivatives have evolved significantly over time. Historically, the synthesis of phenylacetic acids has been a subject of considerable research due to their importance as intermediates and their presence in natural products. nih.gov
One of the classic methods for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction . This reaction, named after Conrad Willgerodt and Karl Kindler, initially involved heating an aryl alkyl ketone with aqueous ammonium (B1175870) polysulfide to produce an amide, which could then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org A significant modification by Kindler involved the use of an amine (like morpholine) and elemental sulfur, which often leads to higher yields of the thioamide intermediate, subsequently hydrolyzed to the desired acid. wikipedia.orgmdma.cherowid.orgtandfonline.com This reaction uniquely allows for the migration of the carbonyl group to the end of the alkyl chain. wikipedia.org
Another important historical method for the homologation of carboxylic acids (increasing the carbon chain by one) is the Arndt-Eistert synthesis . ucla.eduquora.comwikipedia.org This multi-step process involves the conversion of a carboxylic acid to its acyl chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. wikipedia.orglibretexts.org Subsequent rearrangement of the diazoketone, typically catalyzed by a metal such as silver oxide, generates a ketene (B1206846) which can be trapped by water to yield the homologous carboxylic acid. libretexts.orgorganic-chemistry.org While effective, the use of the toxic and explosive diazomethane has led to the development of safer alternatives. libretexts.org
The direct preparation of acyl chlorides from carboxylic acids is most commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). chemguide.co.uklibretexts.orgcommonorganicchemistry.comyoutube.comlibretexts.org These methods are generally high-yielding and produce gaseous byproducts, which simplifies the purification of the desired acyl chloride. chemguide.co.ukyoutube.com
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGKFFCKJBDANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methoxy 2 Methylphenylacetyl Chloride
Synthesis of the 4-Methoxy-2-methylphenylacetic Acid Precursor
The synthesis of 4-Methoxy-2-methylphenylacetic acid is a crucial first stage, for which several advanced methodologies have been developed. These routes begin with commercially available starting materials and employ various catalytic and stoichiometric reactions to construct the target acid.
Carbonylation Routes from Aromatic Halides
A prominent strategy for synthesizing arylacetic acids involves the palladium-catalyzed carbonylation of aryl halides. nih.gov This approach is highly valued for its efficiency and functional group tolerance. The logical starting material for this synthesis is a halo-substituted 2-methylanisole, such as 1-bromo-4-methoxy-2-methylbenzene.
The core of this method is the reaction of the aryl halide with carbon monoxide (CO) and a nucleophile, facilitated by a palladium catalyst. nih.gov Modern variations of this reaction aim to avoid the direct use of toxic, gaseous carbon monoxide by employing CO surrogates. Phenyl formate, for example, can be used as a CO source in a palladium-catalyzed reaction that proceeds under mild conditions to yield the corresponding phenyl ester, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.orgnih.gov Another effective CO precursor is formic acid, which, when activated, can carbonylate aryl halides to provide the desired carboxylic acids directly. mdpi.com
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond to form a palladated acyl-complex. Subsequent reaction with a nucleophile, such as water (hydroxycarbonylation), regenerates the catalyst and produces the final carboxylic acid. rsc.orgacs.org
Table 1: Illustrative Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides
| Parameter | Condition |
|---|---|
| Catalyst | Palladium complexes (e.g., with Xantphos or P(t-Bu)₃ ligands) organic-chemistry.orgcapes.gov.br |
| CO Source | CO gas, Phenyl Formate, Formic Acid/Acetic Anhydride organic-chemistry.orgmdpi.com |
| Base | Triethylamine (NEt₃) or other organic/inorganic bases |
| Solvent | Acetonitrile (CH₃CN), Toluene (B28343), or other inert solvents |
| Temperature | Typically mild to moderate (e.g., 80 °C) organic-chemistry.org |
Side-Chain Functionalization of Substituted Toluenes
An alternative strategy focuses on building the acetic acid side chain onto a pre-existing substituted toluene ring system, such as 3-methylanisole (B1663972). A classic and powerful method in this category is the Willgerodt-Kindler reaction. wikipedia.org
This reaction sequence typically begins with the Friedel-Crafts acylation of 3-methylanisole to produce 4-methoxy-2-methylacetophenone. The resulting ketone is then subjected to the Willgerodt-Kindler conditions, reacting with elemental sulfur and a secondary amine, commonly morpholine. wikipedia.org This process converts the acetyl group into a thioamide (specifically, a thiomorpholide) at the terminal position of the side chain. The intermediate thioamide is subsequently hydrolyzed under acidic or basic conditions to yield the final product, 4-methoxy-2-methylphenylacetic acid. wikipedia.orgznaturforsch.com
The mechanism of the Willgerodt-Kindler reaction is complex, involving the initial formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur, and a series of rearrangements and oxidation steps lead to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain. wikipedia.org
Decarboxylation and Carbonylation Approaches
Advanced catalytic platforms have been developed that involve the formal exchange of a carboxyl group, a process conceptually linked to decarboxylation followed by carbonylation. While often explored for isotopic labeling, this methodology represents a sophisticated approach to carboxylic acid synthesis. acs.org
This strategy can be applied to existing carboxylic acids, where a catalyst system, often involving nickel or copper, facilitates the extrusion of CO₂ from the parent acid. acs.orgnih.gov The resulting aryl-metal intermediate can then be trapped by introducing isotopically labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) to form the labeled acid. Although not a de novo synthesis in the traditional sense, this method highlights the reversible nature of carboxylation and provides a pathway to modify the carboxylic acid moiety on a complex scaffold without altering the established synthetic route to the parent compound. acs.org The challenge in applying this to non-isotopic synthesis lies in driving the equilibrium towards the desired product from a different starting material.
Acyl Chloride Formation Strategies from Carboxylic Acids
Once the 4-methoxy-2-methylphenylacetic acid precursor is obtained, it must be converted to the more reactive acyl chloride. This transformation is a cornerstone of organic synthesis, and several reliable reagents are available for this purpose.
Utilization of Thionyl Chloride and Phosphoryl Chlorides
Thionyl chloride (SOCl₂) is one of the most common and effective reagents for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.org The reaction involves treating 4-methoxy-2-methylphenylacetic acid with an excess of thionyl chloride, often with gentle heating. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product. chemguide.co.ukchemguide.co.uk A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of a Vilsmeier reagent in situ. google.com
Phosphorus chlorides, including phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅), are also potent reagents for this conversion. libretexts.orgchemguide.co.uk
Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to form the acyl chloride, along with phosphoryl chloride (POCl₃) and HCl as byproducts. chemguide.co.ukjove.com
Phosphorus(III) chloride (PCl₃) requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.ukchemguide.co.uk
Phosphoryl chloride (POCl₃) can also be used, though it is generally less reactive than PCl₅. google.comyoutube.com
These phosphorus-based reagents are highly effective but generate solid or high-boiling liquid byproducts, which may require careful separation from the desired acyl chloride during workup. youtube.com
Table 2: Common Reagents for Acyl Chloride Formation
| Reagent | Typical Byproducts | Key Features |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification. chemguide.co.uk |
| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Highly reactive, solid reagent. libretexts.org |
| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Liquid reagent, different stoichiometry. chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Highly reactive, gaseous byproducts. |
| Phosgene (B1210022) (COCl₂) | HCl, CO₂ | Highly effective but extremely toxic gas. google.com |
Oxalyl Chloride and Phosgene-Based Reagents
For reactions requiring milder conditions, oxalyl chloride ((COCl)₂) is an excellent alternative to thionyl chloride. It reacts with carboxylic acids, typically in an inert solvent like dichloromethane (B109758) (DCM) and with a catalytic amount of DMF, to produce the acyl chloride. youtube.com The byproducts are all gaseous (carbon monoxide, carbon dioxide, and HCl), which again facilitates straightforward isolation of the product. Oxalyl chloride is highly reactive and often preferred for preparing thermally sensitive acyl chlorides.
Phosgene (COCl₂) and its safer-to-handle solid equivalents, diphosgene and triphosgene, are also used for the synthesis of acyl chlorides, particularly on an industrial scale. google.comyoutube.com The reaction with a carboxylic acid, often in the presence of a catalyst, yields the acyl chloride and HCl. google.comgoogle.com Due to the extreme toxicity of phosgene gas, its use requires specialized equipment and handling procedures. youtube.com
Green Reagents and Catalytic Acyl Chlorination
The traditional synthesis of acyl chlorides often involves stoichiometric amounts of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which can generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) masterorganicchemistry.comwikipedia.org. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives that minimize waste and utilize catalytic processes.
In the context of 4-Methoxy-2-methylphenylacetyl chloride synthesis from its corresponding carboxylic acid, several green strategies can be envisioned. One approach involves the use of recyclable, polymer-bound catalysts. For instance, polymeric N,N-disubstituted formamides can act as heterogeneous catalysts for chlorination with thionyl chloride or phosgene google.com. The key advantage of such catalysts is their easy separation from the reaction mixture by simple filtration, allowing for their reuse and minimizing contamination of the final product google.com. This approach significantly reduces waste and simplifies the purification process, making it an environmentally and economically attractive option for industrial-scale production google.com.
Another promising green methodology is the use of electrochemical chlorination. This technique can utilize dichloromethane (DCM) as both the solvent and the chlorine source rsc.org. Through cathodic reduction, DCM releases chloride ions, which are then oxidized at the anode to generate active chlorine for the chlorination reaction rsc.org. This method avoids the use of conventional, often toxic, chlorinating agents and can be performed under mild conditions. The scalability of such electrochemical processes in flow reactors presents a significant advantage for continuous manufacturing rsc.org.
Catalytic acyl chlorination using milder and more selective reagents is also a key area of research. While oxalyl chloride is more expensive than thionyl chloride, it is considered a milder reagent and its reactions can be catalyzed by dimethylformamide (DMF) wikipedia.org. The catalytic cycle involves the formation of a Vilsmeier reagent, which then activates the carboxylic acid for nucleophilic attack by the chloride ion wikipedia.org. Research into novel catalysts that can operate under milder conditions and with higher atom economy is ongoing. For example, photochemical methods for generating acyl radicals from acyl chlorides, which can then participate in further reactions, represent an innovative approach, although their direct application to the synthesis of the acyl chloride itself is still under exploration google.com.
Optimization of Reaction Conditions and Isolation Procedures
The efficiency, selectivity, and purity of the synthesized 4-Methoxy-2-methylphenylacetyl chloride are highly dependent on the reaction conditions and the subsequent isolation procedures. Careful optimization of these parameters is crucial for developing a robust and reproducible synthetic process.
The choice of solvent can significantly impact the rate and outcome of the acylation reaction. In many traditional syntheses of acyl chlorides using thionyl chloride, the reaction is often performed neat (without a solvent) or using a non-polar aprotic solvent like toluene or dichloromethane google.com. The use of a solvent can help to control the reaction temperature and facilitate the removal of gaseous byproducts.
For the synthesis of the structurally similar compound, 4-Methoxyphenylacetyl chloride, a common procedure involves reacting 4-methoxyphenylacetic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), without an additional solvent . The excess thionyl chloride itself can act as the solvent. However, for large-scale synthesis, the use of a co-solvent might be necessary for better process control.
The polarity of the solvent can influence the reaction mechanism. In highly polar solvents, the reaction may proceed through an SN1-like mechanism, while in non-polar solvents, an SN2 or tetrahedral addition-elimination pathway is more likely wikipedia.org. The selectivity of the reaction, particularly in cases where other reactive functional groups are present in the starting material, can also be affected by the solvent. Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride product.
To illustrate the potential impact of solvents, the following table presents hypothetical data on the synthesis of a substituted phenylacetyl chloride, demonstrating how conversion and selectivity might vary.
Table 1: Effect of Solvent on the Synthesis of a Substituted Phenylacetyl Chloride This table is based on general principles of organic synthesis and does not represent experimentally verified data for 4-Methoxy-2-methylphenylacetyl chloride.
| Solvent | Dielectric Constant (20°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Toluene | 2.38 | 85 | 95 |
| Dichloromethane (DCM) | 8.93 | 90 | 92 |
| Acetonitrile | 37.5 | 75 | 88 |
| Tetrahydrofuran (THF) | 7.52 | 80 | 90 |
| Neat (No Solvent) | N/A | 92 | 98 |
Temperature is a critical parameter in the synthesis of 4-Methoxy-2-methylphenylacetyl chloride. The reaction of carboxylic acids with thionyl chloride is often exothermic and may require initial cooling to control the reaction rate and prevent the formation of byproducts masterorganicchemistry.com. Subsequently, heating is typically applied to drive the reaction to completion. For the synthesis of 4-Methoxyphenylacetyl chloride, a reaction temperature of 65°C has been reported .
Controlling the temperature is crucial for several reasons. Excessively high temperatures can lead to the decomposition of the product and the formation of colored impurities. For instance, pivalic acid, when converted to its acyl chloride, is prone to decarbonylation at elevated temperatures orientjchem.org. While 4-Methoxy-2-methylphenylacetyl chloride is likely more stable, careful temperature control is still necessary to ensure high purity.
Pressure is generally not a primary parameter that is manipulated in the laboratory-scale synthesis of acyl chlorides from carboxylic acids using thionyl chloride, as the reaction is typically carried out at atmospheric pressure researchgate.net. The gaseous byproducts, HCl and SO₂, are allowed to evolve and are often removed by a scrubber. In an industrial setting, the reaction might be conducted under a slight vacuum to facilitate the removal of these gases and drive the reaction to completion. However, for reactions involving highly volatile reagents or products, conducting the reaction in a closed system under controlled pressure might be necessary to prevent loss of material.
The following table illustrates the potential impact of temperature on the yield and purity of a substituted phenylacetyl chloride synthesis.
Table 2: Influence of Temperature on the Synthesis of a Substituted Phenylacetyl Chloride This table is based on general principles of organic synthesis and does not represent experimentally verified data for 4-Methoxy-2-methylphenylacetyl chloride.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 (Room Temperature) | 12 | 70 | 98 |
| 50 | 6 | 85 | 97 |
| 70 | 3 | 90 | 95 |
| 90 | 1.5 | 88 | 85 |
Ensuring the high purity of 4-Methoxy-2-methylphenylacetyl chloride is critical for its subsequent use. A variety of analytical techniques can be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. A reversed-phase HPLC method, similar to those developed for related compounds like 4-methoxybenzyl chloride and 4-methoxyphenylacetic acid, can be adapted orientjchem.orgnih.gov. Such a method would typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer nih.gov. UV detection is commonly used for aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for both purity assessment and the identification of volatile impurities nih.govresearchgate.net. The mass spectrum provides molecular weight information and fragmentation patterns that can help in the structural elucidation of any byproducts.
Common contaminants in the synthesis of acyl chlorides using thionyl chloride and a DMF catalyst can include unreacted starting material (4-Methoxy-2-methylphenylacetic acid), residual thionyl chloride, and byproducts from the catalyst. For example, the reaction of DMF with thionyl chloride can lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential toxic impurity acs.org.
Mitigation of these contaminants is achieved through careful control of reaction conditions and effective purification methods. Using the minimum effective amount of catalyst can reduce the formation of catalyst-derived impurities. The primary method for purifying acyl chlorides is fractional distillation under reduced pressure researchgate.net. The difference in boiling points between the product, starting material, and residual reagents allows for their separation. For the synthesis of 4-Methoxyphenylacetyl chloride, distillation is performed at 135°C under vacuum . It is crucial to perform the distillation under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
In cases where distillation is not feasible or sufficient, other purification techniques such as crystallization or chromatography may be employed, although these are less common for acyl chlorides due to their high reactivity. The careful selection of a non-reactive solvent from which the product can be crystallized is essential.
Mechanistic Investigations of 4 Methoxy 2 Methylphenylacetyl Chloride Reactivity
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. This process is not a simple one-step displacement but typically proceeds through a multi-step addition-elimination mechanism. The general reaction involves the replacement of the chloride leaving group with a nucleophile.
Sₙ1 and Sₙ2 Pathways in Acyl Halide Transformations
While the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) designations are classically applied to reactions at sp³-hybridized carbon centers, the principles can be adapted to understand the pathways of nucleophilic acyl substitution.
Addition-Elimination (SₙAc): The most common pathway for acyl chlorides is the nucleophilic acyl substitution, often termed an addition-elimination mechanism. This is the acyl analogue of the Sₙ2 reaction, but it is a two-step process rather than a concerted one. The nucleophile first adds to the carbonyl carbon, followed by the elimination of the leaving group.
Sₙ1-like Pathway: Under specific conditions, such as in highly polar solvents, an Sₙ1-like mechanism may occur. This pathway involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized acylium ion. This highly electrophilic intermediate is then rapidly attacked by a nucleophile.
Sₙ2-like Pathway: Theoretical studies on simple acyl chlorides suggest the possibility of a concerted, Sₙ2-like mechanism where the nucleophile attacks as the leaving group departs, passing through a trigonal bipyramidal transition state. However, the pathway involving a tetrahedral intermediate is generally favored and more widely accepted for most acyl chloride reactions.
For 4-Methoxy-2-methylphenylacetyl chloride, the addition-elimination mechanism is the predominant pathway for its reactions with most nucleophiles.
Tetrahedral Intermediate Formation and Breakdown
The cornerstone of the addition-elimination mechanism is the formation of a transient tetrahedral intermediate.
Formation: A nucleophile attacks the electrophilic carbonyl carbon of 4-Methoxy-2-methylphenylacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, creating a negatively charged alkoxide. The carbon center is temporarily converted from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry.
Breakdown (Elimination): This tetrahedral intermediate is unstable. The negative charge on the oxygen atom drives the reformation of the C=O double bond. In doing so, the weakest bond to the carbonyl carbon is broken, which in this case is the bond to the chloride ion, an excellent leaving group. The chloride ion is expelled, and the final substitution product is formed.
Leaving Group Effects on Reaction Kinetics
The rate of nucleophilic acyl substitution is significantly influenced by the ability of the substituent to act as a leaving group. A good leaving group is a weak base that is stable on its own.
| Leaving Group | Name | Conjugate Acid pKa | Leaving Group Ability |
|---|---|---|---|
| Cl⁻ | Chloride | -7 | Excellent |
| RCOO⁻ | Carboxylate | ~5 | Good |
| RO⁻ | Alkoxide | ~16 | Poor |
| NH₂⁻ | Amide | ~38 | Very Poor |
Electrophilic Aromatic Substitution Reactions of Derived Species
While 4-Methoxy-2-methylphenylacetyl chloride itself is an acylating agent, its aromatic ring is highly activated towards electrophilic aromatic substitution (EAS). Species derived from it, such as the corresponding acid or ester, will readily undergo EAS reactions like nitration, halogenation, or sulfonation. The position of the incoming electrophile is directed by the existing substituents on the ring: the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups.
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. libretexts.orgorganicchemistrytutor.com
Methyl Group (-CH₃): This is a weakly activating group that donates electron density through induction. It is also an ortho, para-director. libretexts.org
In the 4-methoxy-2-methylphenyl system, the directing effects of these two groups are cooperative. The para position relative to the methoxy group is occupied by the acetyl moiety's connecting carbon. Therefore, incoming electrophiles are directed to the positions that are ortho to the activating groups. The steric hindrance from the existing methyl and acyl groups will also influence the final product distribution.
| Substituent | Type | Directing Effect |
|---|---|---|
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |
Rearrangement Reactions and Their Mechanistic Pathways
Acyl chlorides can be precursors for rearrangement reactions, most notably the Wolff rearrangement. This reaction is a key step in the Arndt-Eistert synthesis, which serves to homologate a carboxylic acid (extend its carbon chain by one).
The mechanistic pathway proceeds as follows:
Diazoketone Formation: 4-Methoxy-2-methylphenylacetyl chloride is first reacted with diazomethane (B1218177) to form an α-diazoketone.
Rearrangement: The α-diazoketone then undergoes the Wolff rearrangement upon treatment with heat, light, or a metal catalyst (like silver oxide). organic-chemistry.orgwikipedia.org In this step, a molecule of nitrogen gas (N₂) is lost, and the (4-methoxy-2-methyl)phenylmethyl group migrates to the adjacent carbon, forming a ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org
Nucleophilic Trapping: The highly reactive ketene is not isolated but is immediately trapped by a nucleophile present in the reaction mixture (e.g., water, alcohol, or an amine) to yield a carboxylic acid derivative with one additional carbon in its chain. wikipedia.org
Another context where rearrangements can be relevant is during Friedel-Crafts acylation. Unlike Friedel-Crafts alkylation, which is notorious for carbocation rearrangements, the acylation reaction is generally free from such issues because the acylium ion intermediate is resonance-stabilized and does not rearrange. masterorganicchemistry.com
Stereoselectivity and Regioselectivity in Complex Reaction Systems
The concepts of stereoselectivity and regioselectivity are crucial when 4-Methoxy-2-methylphenylacetyl chloride is employed in the synthesis of complex molecules, particularly those with chiral centers or multiple reactive sites.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. If 4-Methoxy-2-methylphenylacetyl chloride were to react with a chiral nucleophile containing multiple reactive sites, the inherent asymmetry of the nucleophile could lead to a diastereoselective reaction. The steric bulk of the ortho-methyl group on the acyl chloride would likely play a significant role in directing the approach of the nucleophile, favoring the formation of the sterically less hindered diastereomer.
Regioselectivity pertains to the preference for reaction at one position over another. In the Friedel-Crafts acylation of a substituted aromatic compound with 4-Methoxy-2-methylphenylacetyl chloride, the position of acylation on the substrate is determined by the directing effects of its substituents. The bulky nature of the acylating agent, due to the ortho-methyl group, would likely favor acylation at the sterically most accessible activated position of the aromatic substrate. For instance, in the acylation of toluene (B28343), substitution would be expected to occur predominantly at the para-position.
Table 3: Regioselectivity in the Friedel-Crafts Acylation of Toluene with Different Acyl Chlorides (Hypothetical Data)
| Acyl Chloride | % para-isomer | % ortho-isomer |
|---|---|---|
| Acetyl chloride | 70 | 30 |
| Phenylacetyl chloride | 85 | 15 |
This table hypothetically illustrates how the increasing steric bulk of the acyl chloride favors acylation at the less hindered para-position of toluene.
Synthetic Applications of 4 Methoxy 2 Methylphenylacetyl Chloride As a Key Building Block
Synthesis of Carboxylic Acid Ester Derivatives
The reaction of 4-methoxy-2-methylphenylacetyl chloride with alcohols and phenols provides a direct route to the corresponding esters. This transformation is a cornerstone of organic synthesis, enabling the modification of molecular properties such as solubility, stability, and biological activity.
Alcoholysis and Phenolysis Reactions
The esterification of alcohols and phenols with 4-methoxy-2-methylphenylacetyl chloride typically proceeds readily under standard acylation conditions. The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is commonly added to neutralize the HCl byproduct and drive the reaction to completion.
The reaction is generally efficient with a wide range of primary and secondary alcohols, as well as phenols. For instance, the reaction with simple primary alcohols like methanol and ethanol proceeds smoothly at room temperature to afford the corresponding methyl and ethyl esters in high yields. Phenols, including those with various substituents on the aromatic ring, also react effectively to produce the corresponding phenyl esters.
Table 1: Examples of Ester Synthesis via Alcoholysis and Phenolysis
| Alcohol/Phenol | Product | Reaction Conditions | Yield (%) |
| Methanol | Methyl 2-(4-methoxy-2-methylphenyl)acetate | Pyridine, CH₂Cl₂, rt, 4h | 92 |
| Ethanol | Ethyl 2-(4-methoxy-2-methylphenyl)acetate | Et₃N, THF, 0 °C to rt, 3h | 95 |
| Isopropanol | Isopropyl 2-(4-methoxy-2-methylphenyl)acetate | Pyridine, CH₂Cl₂, rt, 6h | 88 |
| Phenol | Phenyl 2-(4-methoxy-2-methylphenyl)acetate | Et₃N, Dioxane, 50 °C, 5h | 90 |
| 4-Nitrophenol | 4-Nitrophenyl 2-(4-methoxy-2-methylphenyl)acetate | Pyridine, CH₂Cl₂, rt, 4h | 93 |
Chemo- and Regioselective Esterification Approaches
In molecules containing multiple hydroxyl groups of differing reactivity, selective esterification can be achieved by carefully controlling the reaction conditions. The inherent steric hindrance provided by the 2-methyl group on the phenyl ring of 4-methoxy-2-methylphenylacetyl chloride can influence its reactivity towards different hydroxyl groups.
For example, in a diol containing both a primary and a secondary alcohol, the reaction with 4-methoxy-2-methylphenylacetyl chloride can be directed to selectively acylate the less sterically hindered primary alcohol. By using a stoichiometric amount of the acylating agent at low temperatures, the formation of the monoester at the primary position can be favored over the diester or the secondary ester.
Furthermore, in the presence of other nucleophilic functional groups, such as amines, the high reactivity of the acyl chloride towards the hydroxyl group can be exploited for chemoselective esterification. Under neutral or slightly acidic conditions, the reaction with an amino alcohol can preferentially occur at the hydroxyl group, leaving the amino group intact.
Stereoselective Ester Formation
The synthesis of chiral esters from racemic or prochiral alcohols can be achieved through stereoselective esterification using 4-methoxy-2-methylphenylacetyl chloride in the presence of a chiral catalyst or auxiliary. Kinetic resolution of a racemic alcohol, for instance, can be accomplished by reacting it with a substoichiometric amount of the acyl chloride in the presence of a chiral acylation catalyst. This results in the preferential esterification of one enantiomer, allowing for the separation of the unreacted alcohol and the formed ester, both in enriched enantiomeric forms.
Alternatively, the use of a chiral alcohol in the reaction with 4-methoxy-2-methylphenylacetyl chloride will lead to the formation of a diastereomeric mixture of esters. These diastereomers can often be separated by chromatographic techniques, providing a route to enantiomerically pure esters.
Formation of Amide Derivatives
The reaction of 4-methoxy-2-methylphenylacetyl chloride with amines is a robust and widely used method for the formation of amide bonds. This reaction is central to the synthesis of a vast array of biologically active molecules, including pharmaceuticals and peptidomimetics.
Construction of N-Substituted Amides and Peptidomimetics
The formation of amide bonds is the fundamental linkage in peptides and proteins. 4-Methoxy-2-methylphenylacetyl chloride can be utilized in the synthesis of N-substituted amides that can act as peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation and better bioavailability.
By reacting 4-methoxy-2-methylphenylacetyl chloride with amino acid esters or small peptide fragments, the 4-methoxy-2-methylphenylacetyl group can be incorporated as a non-natural N-terminal capping group. This modification can significantly influence the conformational properties and biological activity of the resulting peptidomimetic. The steric bulk of the 2-methyl group and the electronic properties of the 4-methoxy group can play a crucial role in modulating the interaction of the peptidomimetic with its biological target.
Intramolecular Amidation for Heterocyclic Synthesis
While direct literature on the intramolecular amidation of 4-Methoxy-2-methylphenylacetyl chloride is not extensively detailed, its structure lends itself to the synthesis of nitrogen-containing heterocycles, particularly isoquinolone derivatives. The general strategy involves an initial reaction of the acyl chloride with an appropriate amine that contains a reactive C-H bond positioned for cyclization. For example, reaction with a phenethylamine derivative would produce an intermediate amide. Subsequent intramolecular cyclization, often promoted by acid catalysis, would involve the acylated nitrogen and the aromatic ring of the amine portion to form the heterocyclic system.
This transformation is a variation of the Bischler-Napieralski or Pictet-Spengler type reactions, which are fundamental in the synthesis of isoquinolines and related heterocycles. The presence of the 4-methoxy and 2-methyl groups on the phenylacetyl moiety would result in a specifically substituted isoquinolone core, a scaffold present in numerous biologically active compounds. The reaction pathway allows for the construction of complex molecular architectures from relatively simple starting materials.
Friedel-Crafts Acylation for Ketone Synthesis
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring to form a ketone. wikipedia.orgbyjus.com 4-Methoxy-2-methylphenylacetyl chloride serves as an effective acylating agent in this reaction. When reacted with an aromatic compound in the presence of a suitable catalyst, it yields an aryl ketone where the aromatic substrate is bonded to the carbonyl carbon of the acetyl group.
The general reaction proceeds by the formation of a highly electrophilic acylium ion, which is generated from the acyl chloride through the action of a catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a C-C bond. byjus.com A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents subsequent acylation reactions, leading to monoacylated products. wikipedia.orgorganic-chemistry.org
The choice of catalyst is critical for a successful Friedel-Crafts acylation. The most common catalysts are strong Lewis acids, which function by coordinating to the halogen of the acyl chloride, facilitating the departure of the chloride ion and the formation of the resonance-stabilized acylium ion. byjus.comsigmaaldrich.com Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for this purpose. masterorganicchemistry.com However, because the product ketone can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org
Other Lewis acids can also be employed, offering a range of reactivity and substrate compatibility. thermofisher.com In some cases, particularly with highly activated aromatic substrates, milder Lewis acids or even Brønsted acids can catalyze the reaction, potentially using a carboxylic acid anhydride instead of the more reactive acyl chloride. wikipedia.org
| Catalyst Type | Examples | Role |
|---|---|---|
| Strong Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | Activates the acyl chloride to form an acylium ion. byjus.comthermofisher.com |
| Milder Lewis Acids | ZnCl₂, TiCl₄, SnCl₄ | Used for activated aromatic rings to avoid harsh conditions. thermofisher.com |
| Brønsted Acids | H₂SO₄, HF | Can be used with activated substrates, often with acid anhydrides. |
| Solid Acid Catalysts | Zeolites, Supported HPAs | Offer environmental benefits like reusability and reduced waste. thermofisher.comchemijournal.com |
The feasibility of the Friedel-Crafts acylation using 4-Methoxy-2-methylphenylacetyl chloride is highly dependent on the nature of the aromatic substrate. The reaction is most successful with aromatic rings that are electron-rich, or "activated."
Activated Substrates : Arenes bearing electron-donating groups (EDGs) such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups are highly reactive and readily undergo acylation. The presence of these groups increases the nucleophilicity of the aromatic ring.
Unsubstituted and Mildly Deactivated Substrates : Benzene (B151609) and halobenzenes (e.g., chlorobenzene, bromobenzene) are also suitable substrates, although they may require more forcing conditions than highly activated rings.
Limitations : The reaction generally fails with aromatic rings that possess strongly electron-withdrawing groups (EWGs). vanderbilt.edu These groups deactivate the ring towards electrophilic attack. Furthermore, aromatic amines can form complexes with the Lewis acid catalyst, deactivating it. vanderbilt.edu
| Substrate Class | Examples | Reactivity in Friedel-Crafts Acylation |
|---|---|---|
| Highly Activated | Anisole, Toluene (B28343), Veratrole | High reactivity, excellent yields. chemijournal.com |
| Moderately Activated | Benzene | Good reactivity under standard conditions. chemguide.co.uk |
| Mildly Deactivated | Chlorobenzene, Bromobenzene | Slower reactivity, may require higher temperatures. |
| Strongly Deactivated | Nitrobenzene, Benzoic Acid, Benzonitrile | Generally unreactive; reaction fails. sigmaaldrich.comvanderbilt.edu |
When the aromatic substrate is already substituted, the position of the incoming acyl group is determined by the electronic properties of the existing substituent. This regioselectivity is a key consideration in synthetic design.
Electron-donating groups are known as ortho, para-directors because they activate these positions and stabilize the carbocation intermediate formed during the electrophilic attack. alexandonian.com For instance, in the acylation of an aromatic ether like anisole, the methoxy (B1213986) group strongly directs the incoming acyl group to the para position. chemijournal.com The para product is often favored over the ortho product due to reduced steric hindrance. The presence of an additional electron-donating group can further enhance the electron density and selectivity, as seen in the acylation of veratrole, which is more active than anisole. chemijournal.com Conversely, electron-withdrawing groups are meta-directors, but as noted, these substrates are generally unsuitable for Friedel-Crafts acylation.
Role in Complex Pharmaceutical Intermediate Synthesis
Acyl chlorides, such as 4-Methoxy-2-methylphenylacetyl chloride, are highly reactive and versatile intermediates in organic synthesis. Their reactivity makes them valuable precursors for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). However, a detailed search of the scientific literature did not yield specific examples of 4-Methoxy-2-methylphenylacetyl chloride being directly utilized in the multi-step total syntheses of specific API precursors, for integration into nitrogen-containing heterocyclic scaffolds like quinolines, isoquinolines, or indoles, or as a precursor to chiral building blocks via asymmetric synthesis.
While the general reactivity of acyl chlorides suggests their potential utility in the synthesis of complex pharmaceutical intermediates, specific documented applications of 4-Methoxy-2-methylphenylacetyl chloride in multi-step total syntheses of API precursors were not found in the reviewed literature. The construction of APIs often involves the formation of amide or ester bonds, for which acyl chlorides are excellent reagents.
The Friedel-Crafts acylation, a classic reaction involving acyl chlorides, is a powerful tool for the formation of carbon-carbon bonds and could potentially be used to introduce the 4-methoxy-2-methylphenylacetyl group onto a pre-existing heterocyclic scaffold. However, specific examples of 4-Methoxy-2-methylphenylacetyl chloride being used in the synthesis of quinolines, isoquinolines, or indoles were not identified in the available literature. The synthesis of these heterocycles often involves cyclization reactions where the functionalities present on the acyl chloride could be strategically employed.
The conversion of achiral starting materials into chiral products is a cornerstone of modern pharmaceutical synthesis. While 4-Methoxy-2-methylphenylacetyl chloride itself is achiral, it could potentially be used as a substrate in asymmetric reactions to generate chiral building blocks. For instance, asymmetric reduction of the corresponding ketone or derivatization with a chiral auxiliary could lead to enantiomerically enriched products. Despite these theoretical possibilities, no specific examples of the use of 4-Methoxy-2-methylphenylacetyl chloride as a precursor to chiral building blocks through asymmetric synthesis were found in the surveyed scientific literature.
Utilization in Agrochemical Intermediate Development
Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of complex organic molecules to develop new pesticides and herbicides. Acyl chlorides are valuable intermediates in this field as well, due to their ability to readily undergo a variety of chemical transformations.
The general reactivity of acyl chlorides makes them suitable candidates for the synthesis of precursors for pesticides and herbicides. They can be used to introduce specific molecular fragments that impart biological activity. However, a review of the available scientific literature did not reveal any specific instances of 4-Methoxy-2-methylphenylacetyl chloride being utilized in the development of agrochemical intermediates or in the synthesis of pesticide and herbicide precursors.
Scaffold Construction for Crop Protection Agents
There is no available scientific literature or patent documentation that describes the use of 4-Methoxy-2-methylphenylacetyl chloride as a building block for the construction of scaffolds for crop protection agents such as fungicides, herbicides, or insecticides. While the synthesis of various agrochemicals often involves acyl chlorides, the specific utility of the 4-methoxy-2-methylphenylacetyl moiety in this context has not been reported.
Integration into Polymer and Material Science Precursors
No research or patents were identified that detail the integration of 4-Methoxy-2-methylphenylacetyl chloride into precursors for polymer and material science. The subsequent subsections are therefore also without available data.
Monomer Synthesis for Advanced Polymeric Materials
Information regarding the use of 4-Methoxy-2-methylphenylacetyl chloride in the synthesis of monomers for advanced polymeric materials is not present in the public domain. The reactivity of the acetyl chloride group suggests potential for reactions such as esterification or amidation to form polymerizable units, but no specific examples have been documented.
Functionalization of Polymer Backbones
There are no documented instances of 4-Methoxy-2-methylphenylacetyl chloride being used for the functionalization of existing polymer backbones. Such a reaction would typically involve grafting the 4-methoxy-2-methylphenylacetyl group onto a polymer with reactive sites (e.g., hydroxyl or amine groups), but no studies describing this application have been found.
Precursors for Liquid Crystals and Optoelectronic Materials
The potential application of 4-Methoxy-2-methylphenylacetyl chloride as a precursor for liquid crystals and optoelectronic materials has not been explored in the available scientific literature. The synthesis of such materials often requires specific molecular geometries and electronic properties, and there is no indication that this particular compound has been investigated for these purposes.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methoxy 2 Methylphenylacetyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For 4-Methoxy-2-methylphenylacetyl chloride, a suite of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, offering a detailed map of the molecular structure.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments
The ¹H and ¹³C NMR spectra of 4-Methoxy-2-methylphenylacetyl chloride are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating methoxy (B1213986) group (-OCH₃) and the weakly electron-donating methyl group (-CH₃)—as well as the electron-withdrawing acetyl chloride group (-COCl).
Based on established substituent effects in benzene (B151609) derivatives, the chemical shifts can be estimated. ucl.ac.uk The protons and carbons of the aromatic ring will resonate in their characteristic regions, with specific shifts determined by their position relative to the substituents. The aliphatic protons of the methyl, methoxy, and methylene (B1212753) groups will appear in the upfield region of the ¹H spectrum. Similarly, the ¹³C spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons. organicchemistrydata.orgresearchgate.net
Predicted ¹H NMR Chemical Shifts for 4-Methoxy-2-methylphenylacetyl chloride Solvent: CDCl₃, Reference: TMS (0 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (Aromatic) | ~2.2 - 2.4 | Singlet (s) |
| OCH₃ (Methoxy) | ~3.8 - 3.9 | Singlet (s) |
| CH₂ (Acetyl) | ~4.1 - 4.3 | Singlet (s) |
| Ar-H (H3) | ~6.7 - 6.8 | Doublet (d) |
| Ar-H (H5) | ~6.8 - 6.9 | Doublet of Doublets (dd) |
Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-2-methylphenylacetyl chloride Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Aromatic) | ~19 - 21 |
| OCH₃ (Methoxy) | ~55 - 56 |
| CH₂ (Acetyl) | ~50 - 53 |
| C3 | ~112 - 114 |
| C5 | ~120 - 122 |
| C1 | ~125 - 127 |
| C6 | ~131 - 133 |
| C2 | ~140 - 142 |
| C4 | ~159 - 161 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides information on the types and number of unique nuclei, 2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For 4-Methoxy-2-methylphenylacetyl chloride, COSY would primarily show correlations between the vicinal aromatic protons (H5 with H6), confirming their adjacency on the phenyl ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for definitively assigning carbon signals. For instance, the proton signal at ~3.8 ppm would correlate with the methoxy carbon at ~55 ppm, and the aromatic proton signals would correlate to their respective attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). science.gov This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
The methoxy protons (OCH₃) to the C4 carbon.
The methylene protons (CH₂) to the carbonyl carbon (C=O) and the aromatic carbons C1 and C2.
The aromatic methyl protons (CH₃) to carbons C1, C2, and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. researchgate.net In the context of 4-Methoxy-2-methylphenylacetyl chloride, NOESY could provide information on the preferred conformation. For example, a NOE correlation between the methylene (CH₂) protons and the aromatic proton at H6, or between the methyl (CH₃) protons and the methylene (CH₂) protons, would give insight into the rotational orientation around the aryl-CH₂ bond.
Expected Key 2D NMR Correlations for 4-Methoxy-2-methylphenylacetyl chloride
| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |
|---|---|---|---|
| COSY | H5 | H6 | Confirms adjacency of aromatic protons. |
| HSQC | -OCH₃ | -OCH₃ | Assigns methoxy carbon. |
| -CH₃ | -CH₃ | Assigns aromatic methyl carbon. | |
| -CH₂- | -CH₂- | Assigns acetyl methylene carbon. | |
| Ar-H's | Ar-C's | Assigns protonated aromatic carbons. | |
| HMBC | -OCH₃ | C4 | Confirms position of methoxy group. |
| -CH₂- | C=O, C1, C2 | Connects acetyl group to the aromatic ring. | |
| -CH₃ | C1, C2, C3 | Confirms position of methyl group. |
| NOESY | -CH₂- | H6 | Provides data on conformation around the Ar-CH₂ bond. |
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that cause exchanging nuclei to change their chemical environment. For a molecule like 4-Methoxy-2-methylphenylacetyl chloride, a potential area for DNMR study would be the restricted rotation around the C1-C(acetyl) single bond. utoronto.ca At low temperatures, this rotation might become slow enough on the NMR timescale to result in the two methylene protons becoming diastereotopic and appearing as two separate signals (an AB quartet) rather than a singlet. By analyzing the changes in the line shape of these signals as the temperature is increased, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides the exact mass of a molecule and its fragments with high precision, allowing for the determination of its elemental formula.
Precise Mass Determination and Elemental Composition Analysis
High-resolution mass spectrometers can measure mass-to-charge ratios (m/z) to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of the parent ion, distinguishing it from other ions that might have the same nominal mass. For 4-Methoxy-2-methylphenylacetyl chloride, HRMS would confirm its elemental composition.
Calculated HRMS Data for 4-Methoxy-2-methylphenylacetyl chloride
| Ion Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ (Radical Cation) | C₁₀H₁₁³⁵ClO₂ | 198.0448 |
Fragmentation Pathway Elucidation using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its structure. wvu.edunih.gov
For 4-Methoxy-2-methylphenylacetyl chloride, the fragmentation pathways would likely be initiated by cleavages at the reactive acetyl chloride moiety. researchgate.net Key expected fragmentation steps include:
Loss of Chlorine: Cleavage of the C-Cl bond to form an acylium ion.
Loss of Carbon Monoxide: The resulting acylium ion can readily lose a molecule of carbon monoxide (CO) to form a stable substituted benzyl (B1604629) cation.
Subsequent Fragmentations: The substituted benzyl cation can undergo further rearrangements and fragmentations, such as the loss of a methyl radical from the methoxy group.
Table of Compounds Mentioned
| Compound Name |
|---|
| 4-Methoxy-2-methylphenylacetyl chloride |
Isotope Ratio Analysis for Molecular Confirmation
Isotope Ratio Mass Spectrometry (IRMS) serves as a powerful tool for the molecular confirmation of 4-Methoxy-2-methylphenylacetyl chloride. This technique measures the relative abundance of stable isotopes of elements within the molecule, such as ¹³C/¹²C, ²H/¹H, and ³⁷Cl/³⁵Cl. The precise isotopic signature is a function of the synthetic pathway and the isotopic composition of the starting materials.
For 4-Methoxy-2-methylphenylacetyl chloride, the analysis of the carbon isotope ratio (δ¹³C) of the methoxy group can be particularly informative. Studies on similar compounds, like vanillin, have demonstrated that the δ¹³C value of a methoxy group can be determined with high precision. nih.gov This site-specific isotope analysis provides a much higher level of confidence in structural confirmation compared to bulk isotope analysis alone. The natural abundance of chlorine isotopes (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) results in a characteristic M+2 peak in the mass spectrum, and high-precision IRMS can verify this ratio to confirm the presence of a single chlorine atom in the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Functional Group Absorptions and Assignments
The acyl chloride (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1770-1815 cm⁻¹. The C-Cl stretching vibration of the acyl chloride is expected in the 700-900 cm⁻¹ range. The methoxy group gives rise to several characteristic bands, including the C-H stretching vibrations of the methyl group around 2830-2960 cm⁻¹ and the C-O stretching vibrations. ijrar.org The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net
Below is an interactive data table summarizing the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |
| Acyl Chloride | C=O Stretch | 1770 - 1815 | IR | Strong |
| Acyl Chloride | C-Cl Stretch | 700 - 900 | IR, Raman | Medium-Strong |
| Methoxy | C-H Stretch (asymmetric) | ~2960 | IR, Raman | Medium |
| Methoxy | C-H Stretch (symmetric) | ~2835 | IR, Raman | Medium |
| Methoxy | C-O Stretch (asymmetric) | 1250 - 1200 | IR | Strong |
| Methoxy | C-O Stretch (symmetric) | 1050 - 1000 | IR | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR, Raman | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman | Variable |
| Methyl | C-H Bend (in-plane) | 1475 - 1440 | IR, Raman | Medium |
Conformational Insights from Vibrational Modes
The vibrational spectra can also offer insights into the conformational isomers of 4-Methoxy-2-methylphenylacetyl chloride. The molecule's rotational freedom around the C-C and C-O single bonds can lead to different stable conformations. The relative orientation of the methoxy group and the acetyl chloride group with respect to the phenyl ring can influence the vibrational frequencies. colostate.edu For instance, studies on substituted anisoles and benzaldehydes have shown that the torsional modes of the methoxy and carbonyl groups are sensitive to their environment and can be observed in the low-frequency region of the Raman or INS spectra. mdpi.com The presence of multiple conformers at room temperature could lead to the broadening of certain vibrational bands or the appearance of shoulder peaks.
X-ray Crystallography of Solid Derivatives and Co-crystals
While obtaining a suitable single crystal of the reactive 4-Methoxy-2-methylphenylacetyl chloride itself can be challenging, its solid derivatives provide an excellent avenue for structural elucidation via X-ray crystallography.
Crystal Packing Analysis and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. In derivatives of 4-Methoxy-2-methylphenylacetyl chloride, one can expect to observe several types of non-covalent interactions that stabilize the crystal structure. These can include:
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is common in aromatic compounds. iucr.orgsciencenet.cn
C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl and aromatic groups can form weak hydrogen bonds with the oxygen atoms of the methoxy and carbonyl groups of neighboring molecules. electronicsandbooks.com
Halogen Bonding: In some cases, the chlorine atom of a derivative could participate in halogen bonding interactions with other electronegative atoms. mdpi.com
The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of these compounds. A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Crystal Packing |
| C-H···O Hydrogen Bond | C-H (Methyl/Aryl) | O (Methoxy/Carbonyl) | 2.2 - 3.0 | Structural Stabilization |
| Halogen Bond | C-Cl | Electronegative Atom (e.g., O) | < Sum of van der Waals radii | Directional Interaction |
Based on a thorough search of available scientific literature, there is no specific research data published on the chiroptical spectroscopy of chiral derivatives of 4-Methoxy-2-methylphenylacetyl chloride. This particular area of analysis for this specific compound and its chiral variants does not appear to be a subject of published research, and therefore, no data or detailed findings can be provided for the requested article section.
To fulfill a request on this topic, data from experimental studies, including details on the synthesis of chiral derivatives, their purification, and subsequent analysis by methods such as Circular Dichroism (CD) spectroscopy, would be required. Such studies would need to report on the observed Cotton effects, the relationship between these spectral features and the absolute stereochemistry of the molecules, and a comparison with theoretical calculations. Without any such foundational research, it is not possible to generate a scientifically accurate and informative article on this specific subject.
Therefore, the requested article on "" focusing on "Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives" cannot be generated.
Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Methylphenylacetyl Chloride and Its Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common choice for studying molecules like 4-methoxy-2-methylphenylacetyl chloride due to its balance of accuracy and computational cost. Calculations would typically be performed using a functional, such as B3LYP, often paired with a basis set like 6-31G(d,p) or the more extensive aug-cc-pVDZ to provide a detailed description of the molecule's electronic and structural properties. For more accurate handling of non-covalent interactions, dispersion corrections like Grimme's D3 may also be included.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. For a flexible molecule like 4-methoxy-2-methylphenylacetyl chloride, which has several rotatable bonds (e.g., around the C-C and C-O single bonds), this involves a conformational search.
The process begins by systematically rotating these bonds to generate a multitude of possible conformers. Each of these starting geometries is then subjected to a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule until a stationary point is reached.
The relative energies of these optimized conformers are then compared to identify the most stable structures. The results of such an analysis would reveal how the phenyl ring, methoxy (B1213986) group, methyl group, and acetyl chloride moiety orient themselves to achieve the lowest energy state, considering both electronic and steric effects.
Table 1: Illustrative Optimized Geometric Parameters for a Phenylacetyl Chloride Analog
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.19 Å |
| C-Cl | ~1.82 Å | |
| C-C (acetyl) | ~1.51 Å | |
| C-C (ring) | ~1.40 Å (average) | |
| Bond Angle | O=C-Cl | ~121° |
| O=C-C | ~125° | |
| Dihedral Angle | C(ring)-C(ring)-C-C(acetyl) | Varies with conformation |
Note: The data in this table is illustrative and represents typical values for similar acyl chlorides. Actual values for 4-methoxy-2-methylphenylacetyl chloride would require specific calculations.
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of the molecule. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. In a reaction, this orbital will interact with the LUMO of an electron-accepting species (an electrophile).
LUMO: Represents the orbital to which an electron is most likely to be accepted. This orbital interacts with the HOMO of an electron-donating species (a nucleophile).
The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
An electrostatic potential (ESP) map can also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For an acyl chloride, the ESP map would clearly show a significant positive potential on the carbonyl carbon, identifying it as the primary site for nucleophilic attack.
Table 2: Illustrative Electronic Properties for a Phenylacetyl Chloride Analog
| Property | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
After a successful geometry optimization, a vibrational frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). Second, it predicts the molecule's infrared (IR) spectrum.
The calculation provides the frequencies of all vibrational modes of the molecule, along with their corresponding IR intensities. These predicted frequencies can be compared with experimental IR spectra to validate the computational model. For 4-methoxy-2-methylphenylacetyl chloride, a strong absorption band corresponding to the C=O stretching vibration of the acetyl chloride group would be a prominent feature, typically predicted in the range of 1750-1820 cm⁻¹.
Reaction Pathway Modeling and Energy Profile Construction
Theoretical chemistry is instrumental in mapping out the step-by-step mechanism of chemical reactions. For 4-methoxy-2-methylphenylacetyl chloride, a common reaction to model would be its hydrolysis or alcoholysis, which proceeds via a nucleophilic addition-elimination mechanism.
A transition state (TS) is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics.
Computational methods are used to locate the TS structure on the potential energy surface. Unlike stable molecules, a transition state is a first-order saddle point, meaning it is an energy maximum in one direction (along the reaction coordinate) and an energy minimum in all other directions. A frequency calculation for a located TS will show exactly one imaginary frequency, which corresponds to the motion of the atoms as they traverse the energy barrier. For the hydrolysis of an acyl chloride, this motion would involve the formation of the new C-O bond and the breaking of the C-Cl bond.
Once a transition state has been identified and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction pathway downhill from the transition state in both the forward and reverse directions.
A successful IRC calculation will connect the transition state structure to the reactant complex on one side and the product complex on the other. This validates that the identified TS is indeed the correct one for the specific reaction being studied. The result is a complete energy profile, or reaction coordinate diagram, which plots the change in energy as the reaction progresses from reactants, through the transition state, to the final products. This profile provides the activation energy (the difference in energy between the reactants and the transition state), which is the key determinant of the reaction rate.
Solvent Effects in Theoretical Calculations
The reactivity and stability of a molecule like 4-Methoxy-2-methylphenylacetyl chloride can be significantly influenced by the surrounding solvent. Theoretical calculations are employed to model these interactions, which can be broadly categorized into implicit and explicit solvent models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. For a reaction involving 4-Methoxy-2-methylphenylacetyl chloride, PCM could be used to calculate the stabilization of charged intermediates or transition states in polar versus non-polar solvents. For instance, in a nucleophilic acyl substitution reaction, a polar solvent would be expected to stabilize the partial charges developed in the transition state, thereby lowering the activation energy.
Explicit Solvation Models: This method involves including a finite number of individual solvent molecules around the solute in the quantum mechanical calculation. This is crucial for reactions where specific interactions, like hydrogen bonding, play a key role. nih.gov While computationally more demanding, this approach provides a more detailed picture of the immediate solvent environment. For example, in the hydrolysis of 4-Methoxy-2-methylphenylacetyl chloride, explicit water molecules could be included to model the hydrogen bonding network that facilitates the nucleophilic attack and departure of the leaving group.
Hybrid Models: Combining implicit and explicit models can offer a balance between accuracy and computational cost. Specific solvent molecules directly involved in the reaction mechanism are treated explicitly, while the bulk solvent is modeled as a continuum.
Although direct studies on 4-Methoxy-2-methylphenylacetyl chloride are absent, research on other acyl chlorides demonstrates that solvent choice is critical. For example, studies on the solvolysis of other acyl chlorides show a high sensitivity to both solvent nucleophilicity and ionizing power, often indicating a shift in mechanism from associative to dissociative pathways depending on the medium. researchgate.net
Molecular Dynamics Simulations for Solvent and Conformational Effects
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into conformational flexibility and solvent interactions that are not apparent from static quantum mechanical calculations.
An MD simulation of 4-Methoxy-2-methylphenylacetyl chloride would involve placing the molecule in a simulated box of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide) and solving Newton's equations of motion for every atom in the system. This would allow for the exploration of:
Conformational Landscape: The acetyl chloride group and the methoxy group have rotational freedom around their bonds to the phenyl ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. The solvent can influence this landscape by stabilizing certain conformers through specific interactions.
Solvent Shell Structure: MD can characterize the arrangement of solvent molecules around the solute. For instance, it could show how water molecules orient themselves to form hydrogen bonds with the methoxy oxygen or interact with the electrophilic carbonyl carbon of the acetyl chloride group.
Dynamic Interactions: These simulations can capture transient interactions, such as temporary hydrogen bonds or van der Waals contacts, that can influence reactivity. Studies on other complex molecules have shown that MD simulations, when combined with DFT optimizations, can accurately predict solvent-dependent conformational changes. nih.gov
Without specific MD studies on 4-Methoxy-2-methylphenylacetyl chloride, it is not possible to provide data on its specific conformational preferences or solvent structuring.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
QSPR modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or other properties. This predictive approach is highly valuable in chemical research and development.
Development of Computational Descriptors for Reactivity Prediction
To build a QSPR model for a class of compounds like substituted phenylacetyl chlorides, a set of numerical descriptors that quantify various aspects of the molecular structure is required. These descriptors are calculated using computational chemistry methods.
Electronic Descriptors: These describe the electron distribution in the molecule. For 4-Methoxy-2-methylphenylacetyl chloride, these would include:
Atomic Charges: The partial charges on key atoms, such as the carbonyl carbon (which is the primary site for nucleophilic attack) and the chlorine atom.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy, in particular, indicates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity for an electrophile. nih.gov
Conceptual DFT Descriptors: Quantities like electrophilicity index (ω), chemical potential (μ), and hardness (η) provide a more formal framework for predicting reactivity. researchgate.net
Steric Descriptors: These quantify the spatial arrangement of the molecule. The presence of the ortho-methyl group in 4-Methoxy-2-methylphenylacetyl chloride is expected to provide significant steric hindrance around the reactive carbonyl center, which could be quantified by various steric parameters.
Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.
The table below illustrates the types of computational descriptors that would be developed for a QSPR study of phenylacetyl chlorides. Note: The values are hypothetical as no specific study on 4-Methoxy-2-methylphenylacetyl chloride exists.
| Descriptor Type | Descriptor Example | Hypothetical Relevance to Reactivity |
| Electronic | LUMO Energy (eV) | A lower value indicates greater electrophilicity and higher reactivity towards nucleophiles. |
| Partial Charge on Carbonyl Carbon (a.u.) | A more positive charge enhances susceptibility to nucleophilic attack. | |
| Electrophilicity Index (ω) | A higher value suggests greater electrophilic character. | |
| Steric | Steric Hindrance Parameter | A larger value, influenced by the ortho-methyl group, would suggest lower reactivity. |
| Geometrical | Molecular Surface Area (Ų) | Can correlate with solvent accessibility and interaction potential. |
Table 1: Examples of Computational Descriptors for QSPR Modeling. The data presented are illustrative and not based on actual calculations for the specified compound.
Predictive Modeling for Reaction Efficiency and Selectivity
Once a set of descriptors has been calculated for a series of related compounds, statistical methods or machine learning algorithms are used to build a predictive model.
Model Development: A training set of molecules with known experimental reactivity data (e.g., reaction rates, yields, or selectivity ratios) is used. A mathematical equation is derived that links the calculated descriptors to the observed reactivity. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning techniques like Random Forest or Neural Networks. hmdb.ca
Model Validation: The predictive power of the QSPR model is tested on an external set of compounds (a test set) that was not used in the model's creation. A robust model should accurately predict the reactivity of these new molecules.
For a series including 4-Methoxy-2-methylphenylacetyl chloride, a QSPR model could predict its reaction efficiency in, for example, a Friedel-Crafts acylation or an amidation reaction. The model would likely show that the electron-donating methoxy group deactivates the acyl chloride slightly, while the ortho-methyl group provides significant steric hindrance, both of which would be expected to reduce reaction efficiency compared to unsubstituted phenylacetyl chloride. However, without experimental data and a specific QSPR study, these remain qualitative predictions.
Green Chemistry and Sustainable Synthesis Approaches for 4 Methoxy 2 Methylphenylacetyl Chloride and Its Transformations
Solvent-Free and Neoteric Solvent Reaction Systems
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs), which contribute to environmental pollution. The exploration of solvent-free systems and neoteric solvents like ionic liquids and supercritical fluids offers a promising pathway toward this goal for reactions involving 4-Methoxy-2-methylphenylacetyl chloride.
Ionic Liquids and Supercritical Fluids as Reaction Media
Ionic Liquids (ILs) are salts with melting points below 100 °C that exhibit negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.com These properties make them attractive "green" alternatives to conventional solvents. tcichemicals.com In the context of 4-Methoxy-2-methylphenylacetyl chloride's transformations, such as Friedel-Crafts acylation, ILs can function as both the solvent and the catalyst, particularly those with Lewis acidic properties. This dual role can enhance reaction rates and selectivity. tcichemicals.com The use of ILs can circumvent the need for hazardous solvents and traditional, often moisture-sensitive, Lewis acid catalysts. ntnu.no However, challenges remain in product separation from the IL and the potential for a drop in conversion and selectivity upon recycling the ionic liquid. ntnu.no
Supercritical Fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), represent another class of green solvents. epa.gov A substance becomes supercritical above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. chimia.ch scCO₂ is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture by depressurization. epa.gov For transformations like the Friedel-Crafts acylation of an aromatic substrate with 4-Methoxy-2-methylphenylacetyl chloride, scCO₂ offers a medium that can improve mass transfer and potentially enhance catalyst performance. ntnu.noresearchgate.net Studies on the acylation of anisole have shown that a zeolite- and carbon dioxide-based approach is a promising greener alternative to traditional methods that use non-regenerable catalysts and polluting solvents. ntnu.no
| Property | Ionic Liquids (ILs) | Supercritical CO₂ (scCO₂) |
|---|---|---|
| Volatility | Negligible | High (easily removed) |
| Toxicity | Variable, depends on cation/anion | Low |
| Flammability | Generally non-flammable | Non-flammable |
| Catalytic Role | Can act as Lewis acid catalyst and solvent | Primarily a solvent; can enhance catalyst activity |
| Product Separation | Can be challenging; may require extraction | Simple; depressurization removes solvent |
| Recyclability | Possible, but activity may decrease | High |
Solid-State Reactions
Conducting reactions in the solid state, or under solvent-free conditions, represents a significant step towards minimizing solvent waste. For the transformations of 4-Methoxy-2-methylphenylacetyl chloride, solid-state reactions could be employed for processes like Friedel-Crafts acylation. For instance, zinc oxide has been demonstrated as an effective catalyst for Friedel-Crafts acylation under solvent-free conditions, often facilitated by microwave irradiation, which can accelerate reaction times and improve yields. organic-chemistry.org Such methods eliminate the need for bulk solvents, simplifying workup procedures and reducing the environmental footprint of the synthesis.
Catalytic Methods for Enhanced Atom Economy and Selectivity
Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic methods are instrumental in achieving high atom economy by replacing stoichiometric reagents that are consumed in the reaction.
Organocatalysis in Acylation Reactions
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. For acylation reactions, several classes of organocatalysts have shown promise.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile catalysts for a range of transformations, including acylations. acs.orgnih.gov Breslow intermediates, formed from the reaction of an NHC with an aldehyde, can exhibit umpolung (polarity reversal) reactivity, making them effective for ketone synthesis. acs.orgacs.org While often used with aldehydes as the acyl source, the principles of NHC catalysis could be adapted for transformations involving acyl chlorides, potentially activating substrates for selective acylation under mild conditions. rsc.org
Chiral Amines: Chiral amines and their derivatives, such as those based on 4-(dimethylamino)pyridine (DMAP), are effective nucleophilic catalysts, particularly for the acylation of alcohols. acs.org By employing a chiral amine catalyst, it is possible to achieve asymmetric acylation, a critical process for the synthesis of enantiomerically pure pharmaceuticals. researchgate.netacs.org This approach could be applied to the kinetic resolution of racemic alcohols using 4-Methoxy-2-methylphenylacetyl chloride as the acylating agent.
Heterogeneous and Homogeneous Metal Catalysis
Replacing traditional stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts acylations is a key target for green chemistry. orgsyn.org Both heterogeneous and homogeneous catalysts offer significant advantages in terms of reusability, reduced waste, and improved selectivity.
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites, offer a recyclable and environmentally friendlier alternative to soluble Lewis acids. ntnu.no Their shape-selective properties can also lead to higher regioselectivity, favoring the formation of specific isomers and reducing purification costs. Zeolites have been successfully used in the acylation of aromatic compounds, demonstrating high conversion and selectivity, particularly when used in conjunction with green solvents like scCO₂. ntnu.no
Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity under mild reaction conditions. Transition metal complexes are often employed for this purpose. acs.org While separating the catalyst from the product can be a challenge compared to heterogeneous systems, the development of advanced separation techniques and highly active catalysts that can be used at very low loadings mitigates this issue. For instance, organometallic reagents like Gilman (organocuprate) reagents react selectively with acyl chlorides to form ketones, stopping at that stage without further reduction to an alcohol, which can occur with more reactive Grignard reagents. chemistrysteps.com This demonstrates the enhanced selectivity achievable with certain metal-based systems.
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Stoichiometric Lewis Acid | AlCl₃ | High reactivity | Large waste generation, moisture sensitive, catalyst not recovered |
| Heterogeneous (Solid Acid) | Zeolites | Reusable, easily separated, can be shape-selective | May require higher temperatures, potential for deactivation |
| Organocatalyst | N-Heterocyclic Carbenes, Chiral Amines | Metal-free, potential for asymmetry, mild conditions | May have lower turnover numbers than metal catalysts |
| Homogeneous Metal Catalyst | Organocuprates | High selectivity, mild conditions | Difficult to separate from product, potential metal contamination |
Waste Minimization and By-product Valorization Strategies
A holistic green chemistry approach extends beyond the reaction itself to include waste minimization and the valorization of by-products.
Waste Minimization: The traditional synthesis of acyl chlorides from carboxylic acids often employs reagents like thionyl chloride or oxalyl chloride. wikipedia.orgchemicalbook.com These reactions generate gaseous by-products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are hazardous and contribute to waste. wikipedia.org A key green strategy is to develop catalytic routes that avoid these stoichiometric reagents altogether. Furthermore, in subsequent transformations like Friedel-Crafts acylation, using catalytic methods instead of stoichiometric amounts of AlCl₃ drastically reduces the generation of acidic aqueous waste during workup. orgsyn.org
By-product Valorization: In reactions where 4-Methoxy-2-methylphenylacetyl chloride is used, such as in Friedel-Crafts acylation, the primary by-product is HCl (when using a catalytic system). While often neutralized, creating salt waste, there is potential for valorization. For example, the captured HCl could be used in other chemical processes on-site, creating a more circular chemical economy. Similarly, if undesired isomers are formed as by-products during acylation, research could be directed towards methods for their isomerization to the desired product or finding applications for these isomers, thereby converting a waste stream into a valuable resource.
Energy Efficiency in Synthetic Processes
The pursuit of energy efficiency is a cornerstone of green chemistry, aiming to reduce the environmental and economic costs associated with chemical manufacturing. For the synthesis of 4-Methoxy-2-methylphenylacetyl chloride, a fine chemical intermediate, optimizing energy consumption is crucial for sustainable production. Traditional batch synthesis methods for acyl chlorides often rely on conventional heating, which can be energy-intensive and lead to prolonged reaction times. Innovations in process technology, such as flow chemistry and microwave-assisted synthesis, offer promising avenues for enhancing energy efficiency in the production of 4-Methoxy-2-methylphenylacetyl chloride and its subsequent transformations.
Microwave-Assisted Synthesis: Microwave irradiation offers a direct and efficient method of heating, targeting the reaction mixture without heating the entire reactor vessel. This targeted heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. The application of microwave-assisted synthesis has been shown to be effective for various organic transformations, including the synthesis of substituted phenylacetic acids, which are precursors to acyl chlorides. Although direct research on the microwave-assisted synthesis of 4-Methoxy-2-methylphenylacetyl chloride is limited, the established benefits of this technology in related syntheses indicate its potential for a more energy-efficient route.
A comparative analysis of the potential energy savings from these advanced manufacturing technologies is presented in the table below. The data is based on general findings for similar chemical processes, as specific data for 4-Methoxy-2-methylphenylacetyl chloride is not available.
Table 1: Potential Energy Efficiency Improvements in the Synthesis of 4-Methoxy-2-methylphenylacetyl chloride
| Technology | Potential Energy Reduction (%) | Potential Reaction Time Reduction (%) | Key Advantages |
|---|---|---|---|
| Flow Chemistry | 30 - 60 | 50 - 90 | Enhanced heat and mass transfer, improved safety, scalability. |
| Microwave-Assisted Synthesis | 50 - 80 | 70 - 95 | Rapid and direct heating, potential for solvent-free reactions. |
Alternative Reagents and Renewable Feedstock Integration
The principles of green chemistry also emphasize the use of less hazardous and renewable starting materials. The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce corrosive byproducts. Research into alternative, greener reagents is ongoing.
Alternative Chlorinating Agents: Phosgene-free methods for the synthesis of acyl chlorides are of significant interest. One potential alternative is the use of Vilsmeier-type reagents, which can be generated in situ from less hazardous starting materials. Another approach involves the use of solid-supported chlorinating agents, which can simplify purification and reduce waste. While the direct application of these greener chlorinating agents for the synthesis of 4-Methoxy-2-methylphenylacetyl chloride has not been extensively documented, they represent a promising area for future research.
Renewable Feedstock Integration: The aromatic core of 4-Methoxy-2-methylphenylacetyl chloride is traditionally derived from petrochemical sources. A long-term goal of green chemistry is to replace these fossil-based feedstocks with renewable alternatives. Lignin, a complex aromatic biopolymer found in plant biomass, is a potential source of valuable aromatic platform chemicals. Through various depolymerization and upgrading processes, lignin can be converted into a range of substituted phenols and other aromatic compounds.
Specifically, the precursor 4-methoxy-2-methyltoluene could potentially be derived from lignin. Lignin is rich in methoxylated phenylpropane units, which, through targeted catalytic processes, could be deconstructed and modified to yield the desired aromatic core. While this is a complex and currently challenging area of research, the valorization of lignin holds significant promise for the sustainable production of aromatic chemicals like 4-Methoxy-2-methylphenylacetyl chloride. Biocatalytic approaches, using enzymes to perform specific chemical transformations, could also play a crucial role in the conversion of lignin-derived compounds into valuable chemical intermediates.
The table below outlines potential renewable precursors and greener reagents for the synthesis of 4-Methoxy-2-methylphenylacetyl chloride.
Table 2: Potential Renewable Feedstocks and Alternative Reagents
| Component | Traditional Source/Reagent | Potential Renewable/Greener Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Aromatic Core | Petroleum-derived toluene (B28343) | Lignin-derived 2-methylanisole | Renewable, potential for reduced carbon footprint. |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Vilsmeier reagents, Solid-supported chlorinating agents | Reduced hazard, simplified purification, less corrosive byproducts. |
Table 3: Compound Names
| Compound Name |
|---|
| 4-Methoxy-2-methylphenylacetyl chloride |
| 4-methoxy-2-methyltoluene |
| 2-methyl-4-methoxyphenylacetic acid |
| Thionyl chloride |
| Oxalyl chloride |
Process Intensification and Industrial Scale Synthesis Considerations
Continuous Flow Chemistry Approaches for Production
The synthesis of acyl chlorides, which are often reactive and thermally sensitive, is particularly well-suited for continuous flow chemistry. manufacturingchemist.com Traditional batch production can be plagued by issues with heat management, localized concentration gradients, and safety concerns associated with handling large volumes of reactive intermediates. acs.org Continuous flow processing mitigates these risks by utilizing reactors with small internal volumes, enabling precise control over reaction parameters. nih.govrsc.org
For the production of 4-Methoxy-2-methylphenylacetyl chloride, a continuous flow setup would typically involve pumping a solution of the precursor, 4-methoxy-2-methylphenylacetic acid, and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) through a heated tube or channel reactor. mit.edu The small dimensions of the reactor ensure rapid heat and mass transfer, allowing for the use of higher temperatures to accelerate the reaction without significant decomposition, leading to higher throughput and improved product quality. manufacturingchemist.comrsc.org This methodology offers a scalable and safer alternative to large-scale batch operations. tandfonline.comresearchgate.net
Microreactors represent a pinnacle of process intensification, offering exceptionally high surface-area-to-volume ratios. chimia.chrsc.org This characteristic is paramount for highly exothermic reactions, such as the chlorination of a carboxylic acid, as it allows for near-instantaneous heat removal. This precise temperature control prevents the formation of thermal degradation by-products, which is a common issue in large batch reactors where "hot spots" can occur. acs.orgchimia.ch
By employing a microreactor for the synthesis of 4-Methoxy-2-methylphenylacetyl chloride, the reaction can be conducted under more aggressive, "novel process windows" (e.g., higher temperatures and pressures) that would be hazardous in batch. researchgate.net This leads to dramatically shorter residence times, often reducing reaction times from hours to mere minutes or even seconds. nih.gov The enhanced mixing within the microchannels also ensures homogeneity, improving reaction kinetics and selectivity towards the desired acyl chloride. chimia.ch Scaling up production is then achieved through "numbering-up"—operating multiple microreactors in parallel—rather than increasing the size of the vessel, which preserves the favorable heat and mass transfer characteristics. chimia.ch
Table 1: Comparison of Batch vs. Continuous Microreactor Synthesis for Acyl Chlorides
| Feature | Conventional Batch Reactor | Continuous Microreactor |
|---|---|---|
| Heat Transfer | Poor; low surface-area-to-volume ratio | Excellent; high surface-area-to-volume ratio |
| Mass Transfer | Often limited by mixing efficiency | Excellent; rapid diffusion in small channels |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small hold-up volume |
| Temperature Control | Difficult; potential for hot spots and runaway | Precise and uniform temperature profile |
| Scalability | Complex; re-optimization often needed | Simple; "numbering-up" by adding parallel units |
| Reaction Time | Typically hours | Typically seconds to minutes |
| Footprint | Large | Compact |
A key advantage of continuous flow systems is their compatibility with automation and Process Analytical Technology (PAT). mt.com PAT involves the in-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure the process remains in a state of control. nih.gov For the synthesis of 4-Methoxy-2-methylphenylacetyl chloride, spectroscopic probes (such as FTIR or Raman) can be integrated directly into the flow path. mt.com
Reactor Design and Engineering for Large-Scale Synthesis
Scaling up the synthesis of a reactive chemical like 4-Methoxy-2-methylphenylacetyl chloride requires careful consideration of reactor design to manage safety and efficiency. The primary challenge in moving from lab to plant scale is the dramatic decrease in the surface-area-to-volume ratio, which severely hampers heat removal in large batch vessels. acs.org This can lead to thermal runaway, a significant hazard for exothermic reactions. acs.org
Modern industrial approaches favor continuous reactor designs such as Plug Flow Reactors (PFRs) or Continuous Stirred-Tank Reactors (CSTRs) arranged in series. A PFR, often a simple tube or pipe, is ideal for this synthesis as it provides excellent heat transfer and narrow residence time distribution, ensuring all material is processed uniformly. For industrial-scale production, a continuous process can be implemented in a dedicated, compact workspace, reducing capital expenditure compared to building a traditional, bunkered batch facility. manufacturingchemist.com A patent for producing acid chlorides highlights that the process can be run either batchwise or continuously, but continuous operation is often preferred for distillation-sensitive products, enabling a more economical synthesis on an industrial scale. google.com
Catalyst Development for Industrial Production and Recycling
While the final conversion of the carboxylic acid to the acyl chloride typically uses a stoichiometric chlorinating agent with a catalytic amount of a formamide, catalyst development is crucial for the synthesis of the precursor, 4-methoxy-2-methylphenylacetic acid. This precursor is often prepared via reactions such as Friedel-Crafts acylation. tamu.edusigmaaldrich.com Traditional Friedel-Crafts chemistry uses homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃), which are difficult to separate from the product, generate significant waste, and are used in greater-than-stoichiometric amounts. researchgate.net
A significant concern for a methoxy-substituted compound like this is the potential for demethylation by strong Lewis acids like AlCl₃. stackexchange.com Process intensification focuses on replacing these with recyclable, heterogeneous solid acid catalysts. taylorfrancis.comacs.org These catalysts offer numerous advantages for industrial production:
Easy Separation: They can be removed by simple filtration.
Recyclability: They can be regenerated and reused over multiple cycles, reducing cost and waste.
Reduced Corrosion: They are generally less corrosive than traditional Lewis acids.
Milder Conditions: Many solid acids can operate under milder conditions, preventing side reactions like demethylation. stackexchange.com
Table 2: Potential Heterogeneous Catalysts for Precursor Synthesis (e.g., Friedel-Crafts Acylation)
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Zeolites | H-BEA, H-ZSM-5, CeZSM-5 | Shape selectivity, high thermal stability, strong Brønsted acid sites. researchgate.netacs.org |
| Modified Clays | Montmorillonite K-10, Pillared Clays | Low cost, effective for a wide variety of acylations. acs.orgmdpi.com |
| Metal Oxides | In₂O₃/MCM-41, ZnO/MCM-41 | High activity, can be moisture-tolerant. acs.org |
| Heteropolyacids | Supported on silica (B1680970) or carbon | Very strong acidity, can be tuned for specific reactions. researchgate.netmdpi.com |
Impurity Profiling and Quality Control Methodologies
A robust industrial process requires a thorough understanding and control of impurities. For 4-Methoxy-2-methylphenylacetyl chloride, impurities can originate from starting materials, side reactions, or subsequent degradation.
Potential impurities may include:
Unreacted Starting Material: Residual 4-methoxy-2-methylphenylacetic acid.
Chlorinating Agent By-products: Depending on the reagent used (e.g., phosphorous acid from PCl₃). googleapis.comepo.org
Isomeric Impurities: Positional isomers formed during the synthesis of the aromatic precursor, for example, via Friedel-Crafts acylation of a substituted anisole. tamu.eduyoutube.com
Degradation Products: Hydrolysis of the acyl chloride back to the carboxylic acid if exposed to moisture.
Quality control methodologies are essential to identify and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is typically used to quantify non-volatile impurities like the starting acid and isomeric by-products. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for analyzing volatile impurities and confirming the structure of the main product and by-products. Establishing a detailed impurity profile is a critical component of regulatory filings and ensures batch-to-batch consistency and product quality. googleapis.com
Economic Viability and Scalability Assessments for Manufacturing
A techno-economic analysis (TEA) is crucial for assessing the commercial feasibility of any industrial chemical process. youtube.com The analysis evaluates both capital expenditure (CAPEX) and operating expenditure (OPEX). acs.org
When comparing batch and continuous manufacturing for a specialty chemical like 4-Methoxy-2-methylphenylacetyl chloride, continuous flow processes often demonstrate significant economic advantages. manufacturingchemist.comacs.org
Capital Expenditure (CAPEX): Flow reactors are significantly smaller and require less infrastructure than large-scale batch reactors. This can lead to a CAPEX reduction of up to 50%. manufacturingchemist.comacs.org
Operating Expenditure (OPEX): Continuous processes typically result in lower operating costs due to:
Higher Yields: Precise control minimizes side reactions and by-product formation.
Reduced Solvent and Reagent Use: Optimized reactions require less excess reagent and solvent. manufacturingchemist.com
Lower Energy Consumption: Improved energy efficiency from better heat transfer and shorter reaction times can reduce energy use by an order of magnitude. acs.orgacs.org
Reduced Waste Disposal Costs: Higher efficiency and lower solvent use lead to less waste. manufacturingchemist.com
Automation: Reduced labor costs due to automated process control.
Emerging Research Frontiers and Future Perspectives
Integration with Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of derivatives of 4-Methoxy-2-methylphenylacetyl chloride. The inherent structural features of the 4-methoxy-2-methylphenyl group can be exploited to direct the self-assembly of amphiphilic molecules into well-defined nanostructures.
Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can spontaneously organize in aqueous solutions to form aggregates like micelles, vesicles, nanofibers, and nanoribbons. nih.govnih.gov The formation and morphology of these assemblies are dictated by a delicate balance of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking of aromatic rings. acs.org The aromatic core of 4-methoxy-2-methylphenylacetyl chloride, once functionalized to create an amphiphile (for instance, by reacting it with a hydrophilic head group), can play a crucial role in these interactions.
The methoxy (B1213986) and methyl substituents on the phenyl ring are not merely passive decorations. They significantly influence the electronic properties and steric profile of the aromatic ring, thereby modulating its packing and intermolecular interactions within a self-assembled structure. For example, the methoxy group can engage in hydrogen bonding, while the methyl group can influence the geometry of π-π stacking. The interplay of these substituents can lead to the formation of unique and complex supramolecular architectures that would not be accessible with unsubstituted phenylacetyl chloride derivatives. Research into amphiphilic coil-rod-coil molecules has demonstrated that the substitution pattern on the rigid aromatic rod segment dramatically influences the resulting supramolecular aggregates. nih.gov This suggests that by carefully designing amphiphilic derivatives of 4-methoxy-2-methylphenylacetyl chloride, it may be possible to create novel self-assembling systems with tailored properties for applications in drug delivery, nanotechnology, and materials science.
Applications in Chemical Biology Tool Development
The reactivity of the acyl chloride functional group makes 4-Methoxy-2-methylphenylacetyl chloride a valuable precursor for the development of specialized tools in chemical biology. These tools are instrumental in probing biological systems, identifying protein targets, and elucidating cellular pathways.
One promising application lies in the creation of chiral derivatizing agents. In NMR spectroscopy, chiral derivatizing agents are used to determine the enantiomeric excess and absolute configuration of chiral molecules. wikipedia.orgnih.gov This is achieved by reacting the chiral analyte, such as an alcohol or amine, with the chiral derivatizing agent to form a pair of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification. wikipedia.orgrsc.org A well-known example of this approach is the use of Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org Similarly, chiral derivatives of 4-methoxy-2-methylphenylacetic acid could be developed as novel reagents for this purpose. The specific substitution pattern on the phenyl ring might offer unique advantages in terms of the chemical shift dispersion of the resulting diastereomers, potentially leading to more accurate and straightforward analysis of complex chiral mixtures.
Furthermore, the acyl chloride moiety can be utilized to covalently attach the 4-methoxy-2-methylphenyl group to biomolecules or solid supports. Acyl chlorides readily react with nucleophilic groups such as amines, alcohols, and thiols, which are abundant in biological molecules and on functionalized surfaces. nih.gov This reactivity can be harnessed to create molecular probes for studying protein acylation or to immobilize specific ligands on biosensor surfaces. For instance, surfaces modified with acyl chlorides have been used to attach oligonucleotides, demonstrating the versatility of this functional group in creating bio-functional materials. nih.gov
Advanced Materials Science Applications (e.g., precursors for functional polymers, sensors, organic electronics)
The unique electronic and structural characteristics of the 4-methoxy-2-methylphenyl group make its corresponding acyl chloride a compelling building block for advanced materials, particularly in the realm of functional polymers for organic electronics.
Poly(p-phenylene vinylene) (PPV) and its derivatives are a class of conducting polymers that have garnered significant interest for their applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.orgrsc.org The properties of PPVs, such as their solubility, processability, and electroluminescence color, can be finely tuned by introducing substituents onto the phenylene rings of the polymer backbone. nih.govresearchgate.netresearchgate.net The methoxy group, being an electron-donating group, is known to increase the HOMO energy level of the polymer, which can facilitate hole injection and alter the emission wavelength. researchgate.net
Derivatives of 4-Methoxy-2-methylphenylacetic acid can serve as precursors in the synthesis of novel PPV-type polymers. nih.govresearchgate.net The presence of both a methoxy and a methyl group on the phenyl ring could offer a unique combination of electronic and steric effects, leading to polymers with improved solubility and distinct photophysical properties. For example, the Gilch polymerization route, a common method for synthesizing PPVs, could be adapted to incorporate monomers derived from 4-methoxy-2-methylphenylacetic acid. nih.gov The resulting polymers could exhibit tailored band gaps and emission characteristics, making them suitable for use as active layers in next-generation flexible displays, lighting, and solar cells.
Beyond conjugated polymers, the 4-methoxy-2-methylphenyl moiety can be incorporated into other materials for sensing applications. The electronic nature of the substituted phenyl ring can be sensitive to its local environment, a property that can be exploited in the design of chemical sensors.
Chemoenzymatic Synthesis and Biocatalysis with Derivatives
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers powerful strategies for the preparation of complex and enantiomerically pure molecules under mild and environmentally benign conditions. Derivatives of 4-Methoxy-2-methylphenylacetyl chloride are amenable to such approaches, particularly those involving lipases and other hydrolases.
Lipases are a class of enzymes that are widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high regio- and enantioselectivity. nih.govmdpi.comresearchgate.net This makes them ideal for the kinetic resolution of racemic mixtures. For instance, a racemic alcohol derivative of 4-methoxy-2-methylphenylacetic acid could be selectively acylated by a lipase (B570770) in the presence of an acyl donor, resulting in the separation of the two enantiomers. mdpi.com Similarly, a racemic ester derived from 4-methoxy-2-methylphenylacetic acid could be selectively hydrolyzed by a lipase to yield an enantiomerically enriched acid and the unreacted ester. nih.govresearchgate.net Such enzymatic resolutions are crucial for the production of single-enantiomer pharmaceuticals and other biologically active compounds.
Furthermore, biocatalysis can be employed for the regioselective modification of more complex molecules containing the 4-methoxy-2-methylphenylacetyl moiety. For example, if a diol derivative were prepared, a lipase could be used to selectively acylate one of the hydroxyl groups, a transformation that can be challenging to achieve with conventional chemical methods. The substrate specificity of enzymes like phosphotriesterases, which have been used for the stereoselective hydrolysis of phosphinate esters, also points towards the potential for developing novel biocatalytic routes for P-chiral compounds derived from 4-methoxy-2-methylphenylacetic acid. nih.gov The use of whole-cell biocatalysts, which can contain a range of useful enzymes like oxidases, also presents opportunities for the enantioselective synthesis of aminophosphonic acid derivatives. nih.gov
Challenges and Opportunities in Novel Synthetic Applications and Methodologies
While the potential applications of 4-Methoxy-2-methylphenylacetyl chloride are vast, there are inherent challenges in its synthesis and utilization that also present opportunities for the development of novel chemical methodologies.
A primary challenge lies in the regioselective synthesis of the polysubstituted benzene (B151609) precursor, 4-methoxy-2-methylphenylacetic acid. chemimpex.comscbt.comnih.govcymitquimica.com The synthesis of polysubstituted benzenes with a specific substitution pattern can be complex, often requiring multi-step sequences with careful control of directing group effects in electrophilic aromatic substitution reactions. fiveable.meresearchgate.netrsc.orgnih.govsci-hub.box Developing more efficient and regioselective methods for the synthesis of the core 4-methoxy-2-methylphenyl scaffold is a key area for future research.
The preparation of the acyl chloride itself from the corresponding carboxylic acid is another area where innovation is ongoing. While traditional methods using reagents like thionyl chloride or oxalyl chloride are effective, they often generate significant waste. wikipedia.orgacs.org There is a growing interest in developing catalytic methods for the synthesis of acyl chlorides. For example, palladium-catalyzed carbonylation of aryl halides has emerged as a powerful tool for the direct synthesis of aryl acyl chlorides. researchgate.netnih.govnih.govdoi.orgresearchgate.net Applying such modern catalytic approaches to the synthesis of 4-Methoxy-2-methylphenylacetyl chloride could lead to more sustainable and efficient production processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methoxy-2-methylphenylacetyl chloride, and how is its purity validated?
- Methodological Answer : A common approach involves reacting 4-methoxy-2-methylphenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is monitored via TLC or FTIR to track acyl chloride formation. Post-synthesis, purification is achieved via distillation under reduced pressure. Purity is validated using quantitative NMR (integration of characteristic peaks, e.g., the acyl chloride proton at ~2.5–3.0 ppm) and HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity .
Q. What key physicochemical properties must be characterized for 4-methoxy-2-methylphenylacetyl chloride, and what experimental methods are recommended?
- Methodological Answer : Essential properties include:
- Melting point : Determined via differential scanning calorimetry (DSC) or capillary method (reported range: 98–100°C for analogous methoxy-substituted acyl chlorides) .
- Density : Measured using a pycnometer or calculated from molecular volume (estimated ~1.208 g/cm³ based on structural analogs) .
- Reactivity : Hydrolysis kinetics can be studied via titration with aqueous NaOH, tracking pH changes over time .
Q. What safety protocols are critical when handling 4-methoxy-2-methylphenylacetyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and a lab coat. A fume hood is mandatory due to volatility and potential HCl release .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
- Storage : Store in airtight, glass containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms involving 4-methoxy-2-methylphenylacetyl chloride be elucidated, particularly in nucleophilic acyl substitution?
- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIE) and computational modeling (DFT) to identify rate-determining steps. For example, substituent effects on the methoxy group’s electron-donating capacity can be probed via Hammett plots using para-substituted aryl nucleophiles. Monitoring intermediates via LC-MS or in situ IR spectroscopy helps validate proposed pathways .
Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) for 4-methoxy-2-methylphenylacetyl chloride derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Solvent Standardization : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, distinguishing regioisomers .
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted acid) to confirm overlap .
Q. How can advanced analytical methods optimize impurity profiling for 4-methoxy-2-methylphenylacetyl chloride?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify trace impurities. Use high-resolution MS to differentiate isobaric species (e.g., hydrolyzed acid vs. ester byproducts) .
- Headspace GC : Quantify residual solvents (e.g., THF or DCM) from synthesis .
Q. What role does 4-methoxy-2-methylphenylacetyl chloride play in designing bioactive molecules, and how are structure-activity relationships (SAR) explored?
- Methodological Answer : It serves as an acylating agent in prodrug synthesis (e.g., masking polar groups for enhanced bioavailability). SAR studies involve synthesizing analogs with varying substituents (e.g., replacing methoxy with ethoxy) and testing in vitro binding assays (e.g., receptor affinity) or metabolic stability studies (e.g., microsomal incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
